molecular formula C11H23NO2 B071916 (2R,3S)-2-ethoxy-2,3-dimethyl-N-propan-2-yloxolan-3-amine CAS No. 192324-20-2

(2R,3S)-2-ethoxy-2,3-dimethyl-N-propan-2-yloxolan-3-amine

Cat. No. B071916
M. Wt: 201.31 g/mol
InChI Key: JISPIDGVAMQELL-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-2-ethoxy-2,3-dimethyl-N-propan-2-yloxolan-3-amine, also known as (R,R)-FMe-EPhedrine, is a chiral amine that has been used in various scientific research applications. This compound is of interest due to its potential use as a building block for the synthesis of other chiral compounds.

Mechanism Of Action

The mechanism of action of (R,R)-FMe-EPhedrine is not well understood. However, it is believed that this compound may act as a chiral auxiliary in various chemical reactions, allowing for the synthesis of other chiral compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of (R,R)-FMe-EPhedrine. However, it is believed that this compound may have similar effects to ephedrine, which is a sympathomimetic drug that can stimulate the central nervous system and increase heart rate and blood pressure.

Advantages And Limitations For Lab Experiments

One advantage of using (R,R)-FMe-EPhedrine in lab experiments is its chiral nature, which allows for the synthesis of other chiral compounds. However, one limitation is the limited information available on the biochemical and physiological effects of this compound.

Future Directions

There are several potential future directions for the study of (R,R)-FMe-EPhedrine, including:
1. Further investigation into the mechanism of action of this compound
2. Exploration of the potential use of (R,R)-FMe-EPhedrine in the synthesis of chiral drugs
3. Development of new chiral catalysts for the synthesis of (R,R)-FMe-EPhedrine and other chiral compounds
4. Study of the biochemical and physiological effects of (R,R)-FMe-EPhedrine to better understand its potential uses and limitations in scientific research.

Synthesis Methods

(R,R)-FMe-EPhedrine can be synthesized through a multi-step process involving the reduction of ephedrine to form pseudoephedrine, followed by the resolution of the pseudoephedrine into its enantiomers. The (R,R)-FMe-EPhedrine enantiomer can then be synthesized through the reaction of (R)-2-ethoxy-1-(4-fluorophenyl)propan-2-amine with (S)-3-chloro-2,3-dimethylbutane in the presence of a chiral catalyst.

Scientific Research Applications

(R,R)-FMe-EPhedrine has been used in various scientific research applications, including as a chiral building block for the synthesis of other chiral compounds. This compound has also been studied for its potential use in the synthesis of chiral ligands for asymmetric catalysis. Additionally, (R,R)-FMe-EPhedrine has been studied for its potential use in the synthesis of chiral drugs.

properties

CAS RN

192324-20-2

Product Name

(2R,3S)-2-ethoxy-2,3-dimethyl-N-propan-2-yloxolan-3-amine

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

(2R,3S)-2-ethoxy-2,3-dimethyl-N-propan-2-yloxolan-3-amine

InChI

InChI=1S/C11H23NO2/c1-6-13-11(5)10(4,7-8-14-11)12-9(2)3/h9,12H,6-8H2,1-5H3/t10-,11+/m0/s1

InChI Key

JISPIDGVAMQELL-WDEREUQCSA-N

Isomeric SMILES

CCO[C@]1([C@@](CCO1)(C)NC(C)C)C

SMILES

CCOC1(C(CCO1)(C)NC(C)C)C

Canonical SMILES

CCOC1(C(CCO1)(C)NC(C)C)C

synonyms

3-Furanamine,2-ethoxytetrahydro-2,3-dimethyl-N-(1-methylethyl)-,cis-(9CI)

Origin of Product

United States

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